molecular formula C15H13BrN4OS B295784 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295784
M. Wt: 377.3 g/mol
InChI Key: AFYMXKZIHRRRJQ-ZWGDPFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as LMT-28, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to induce apoptosis in cancer cells by blocking this pathway, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in different cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its potent anti-tumor activity, which makes it a potential candidate for the development of new anti-cancer drugs. It also exhibits anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the areas of interest is the development of new formulations and delivery systems that can improve its solubility and stability in aqueous solutions. Another area of interest is the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Furthermore, the elucidation of its molecular targets and the identification of its downstream signaling pathways may provide insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that includes the reaction of 5-amino-2-propyl-1,3,4-thiadiazole with 3-bromo-4-fluorobenzaldehyde, followed by the reaction with 2-aminopyrimidine-5-carboxylic acid and finally, cyclization with acetic anhydride. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

6-(3-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also shown anti-inflammatory and anti-oxidant properties in various in vitro and in vivo studies.

properties

Molecular Formula

C15H13BrN4OS

Molecular Weight

377.3 g/mol

IUPAC Name

(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13BrN4OS/c1-2-4-12-19-20-13(17)11(14(21)18-15(20)22-12)8-9-5-3-6-10(16)7-9/h3,5-8,17H,2,4H2,1H3/b11-8-,17-13?

InChI Key

AFYMXKZIHRRRJQ-ZWGDPFMXSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)Br)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)Br)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)Br)C(=O)N=C2S1

Origin of Product

United States

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